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molecular formula C14H21NO2 B8438515 4-(2-Azepan-1-yl-ethoxy)-phenol

4-(2-Azepan-1-yl-ethoxy)-phenol

Cat. No. B8438515
M. Wt: 235.32 g/mol
InChI Key: DMPWMEXBCMEKDA-UHFFFAOYSA-N
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Patent
US08217032B2

Procedure details

Add sodium hydride (18 g, 0.45 mol) into a solution of 4-benzyloxylphenol (41 g, 0.20 mol) and 2-(hexamethyleneimino)ethyl chloride hydrochloride (44 g, 0.22 mmol) in TIE (600 mL) and DMF (100 mL) at room temperature. Heat to 60° C. for 30 minutes. Pour the solution into ice and water. Dilute with ethyl acetate (500 mL) and separate layers. Dry the organic layer with magnesium sulfate, filter and concentrate under reduced pressure to give brown oil. Dissolve the oil in ethyl acetate (500 mL) and methanol (500 mL). Add ammonium formate (100 g, 1.59 mol) and palladium on carbon (10 g, 9.4 mmol). Heat the mixture to reflux for 30 minutes. Add ammonium formate (100 g, 1.59 mol) and palladium on carbon (10 g, 9.4 mmol). Heat the reaction mixture for 30 minutes. Filter the suspension through a pad of celite and elute with ethyl acetate (500 mL). Evaporate solvent under reduced pressure and add water (100 mL). Dilute the mixture with ethyl acetate (500 mL) and separate layers. Wash the organic layer with saturated sodium bicarbonate solution (2×200 mL), dry with magnesium sulfate, filter and evaporate solvent under reduced pressure to give 31 g (64%) of 4-(2-azepan-1-yl-ethoxy)-phenol.
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
41 g
Type
reactant
Reaction Step Three
Quantity
44 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven
Quantity
500 mL
Type
solvent
Reaction Step Eight
Quantity
10 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)[C:4]1C=CC=CC=1.Cl.[N:19](=[CH:27][CH2:28]Cl)[CH2:20][CH2:21][CH2:22][CH2:23]CCCl.C([O-])=O.[NH4+]>C(OCC)(=O)C.CO.[Pd].O.CN(C=O)C>[N:19]1([CH2:4][CH2:3][O:10][C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)[CH2:20][CH2:21][CH2:22][CH2:23][CH2:28][CH2:27]1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
41 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
Name
Quantity
44 g
Type
reactant
Smiles
Cl.N(CCCCCCCl)=CCCl
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Nine
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give brown oil
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Heat the reaction mixture for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filter the suspension through a pad of celite
WASH
Type
WASH
Details
elute with ethyl acetate (500 mL)
ADDITION
Type
ADDITION
Details
Evaporate solvent under reduced pressure and add water (100 mL)
ADDITION
Type
ADDITION
Details
Dilute the mixture with ethyl acetate (500 mL)
CUSTOM
Type
CUSTOM
Details
separate layers
WASH
Type
WASH
Details
Wash the organic layer with saturated sodium bicarbonate solution (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCCC1)CCOC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 59879.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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